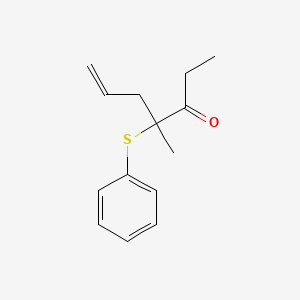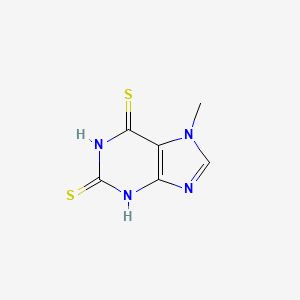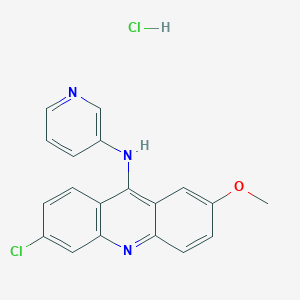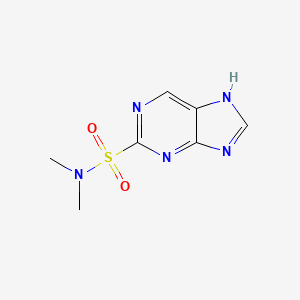
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate is a heterocyclic compound that contains a pyridine ring and a triazole ring
Métodos De Preparación
The synthesis of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate typically involves the reaction of ethyl carbamate with a suitable pyridine and triazole derivative under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up the reaction in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups on the pyridine or triazole rings are replaced with other groups using reagents like halogens or alkylating agents.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts using acidic or basic conditions.
Aplicaciones Científicas De Investigación
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biology: The compound is used in biological studies to understand its interactions with various enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Ethyl N-(5-oxo-1-pyridin-2-YL-2H-1,2,4-triazol-3-YL)carbamate can be compared with other similar compounds, such as:
This compound derivatives: These compounds have similar structures but with different substituents on the pyridine or triazole rings, which can alter their properties and applications.
Other pyridine-triazole compounds: Compounds that contain both pyridine and triazole rings but with different linkages or functional groups.
Heterocyclic compounds: Other heterocyclic compounds with similar ring structures but different heteroatoms or ring sizes.
This compound stands out due to its unique combination of pyridine and triazole rings, which confer specific chemical and biological properties that are valuable in various research and industrial applications.
Propiedades
Número CAS |
67176-04-9 |
|---|---|
Fórmula molecular |
C10H11N5O3 |
Peso molecular |
249.23 g/mol |
Nombre IUPAC |
ethyl N-(5-oxo-1-pyridin-2-yl-4H-1,2,4-triazol-3-yl)carbamate |
InChI |
InChI=1S/C10H11N5O3/c1-2-18-10(17)13-8-12-9(16)15(14-8)7-5-3-4-6-11-7/h3-6H,2H2,1H3,(H2,12,13,14,16,17) |
Clave InChI |
CAGGYGVFRDZPJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)NC1=NN(C(=O)N1)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[2-(Dimethylamino)phenyl]methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B14003114.png)




![4-Ethynyl-4-methyl-1-tosyl-1,4-dihydro-2H-benzo[d][1,3]oxazin-2-one](/img/structure/B14003137.png)






![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-piperidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14003162.png)
![Tert-butyl N-[(2-amino-4-methylsulfanyl-butanoyl)amino]carbamate](/img/structure/B14003188.png)
